6-(Propylamino)pyridazin-3(2H)-one

Lipophilicity Drug Design Physicochemical Properties

Sourcing consistent pyridazinone building blocks for SAR often introduces unwanted lipophilicity or steric variability. This 6-(propylamino) derivative provides a defined, intermediate-chain scaffold to standardize your lead optimization. - Central cLogP range allows systematic probing of membrane permeability and target binding within alkylamino series. - Propyl chain balances steric bulk for directed C-4/C-5 functionalization via cross-coupling or SNAr. - Directly replicates the chain length found in advanced antiarrhythmic candidates, enabling focused cardiac ion channel library synthesis.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 88259-79-4
Cat. No. B1356425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Propylamino)pyridazin-3(2H)-one
CAS88259-79-4
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCCNC1=NNC(=O)C=C1
InChIInChI=1S/C7H11N3O/c1-2-5-8-6-3-4-7(11)10-9-6/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11)
InChIKeyVEXUQMBGHISZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Propylamino)pyridazin-3(2H)-one: Defined Pyridazinone Scaffold


6-(Propylamino)pyridazin-3(2H)-one is a heterocyclic small molecule (C₇H₁₁N₃O, MW 153.18 g/mol) characterized by a pyridazin-3(2H)-one core substituted with an n-propylamino group at the 6-position [1]. The pyridazinone scaffold is a recognized privileged structure in medicinal chemistry, offering multiple functionalization sites and known for diverse biological interactions with enzymes and receptors . As a pure chemical entity designated for research use, its procurement is driven by the need for a well-defined, structurally consistent scaffold rather than as a pharmacologically optimized drug candidate .

Scaffold-driven procurement Structurally consistent pyridazinone core for medicinal chemistry and library synthesis. Not a pharmacologically optimized candidate.
6-Propylamino substitution Provides intermediate lipophilicity and steric bulk for SAR and regioselective derivatization.
Research use only Defined chemical entity for target engagement, probe design, and chemical biology workflows.

Why N-Alkyl Homologs Cannot Substitute This Scaffold


Simple replacement of the 6-propyl chain with methyl, ethyl, or butyl is not trivial in scientific procurement and experimental design. Although these homologs share the pyridazinone core, the 6-substituent length directly modulates key molecular properties, including lipophilicity (cLogP), steric bulk, and potential to engage in specific biological interactions. While direct pharmacological head-to-head data for this series are highly limited in the primary literature, the class-level principle dictates that these variations can significantly shift pharmacokinetic profile, target affinity, or metabolic stability [1]. For example, the propyl group provides a specific balance of hydrocarbon surface area that can enhance target recognition or synthetic utility compared to shorter or longer chains, influencing drug discovery campaigns and chemical biology workflows .

Property
Target (Propyl)
Methyl / Ethyl / Butyl Analogs
Lipophilicity
Moderate cLogP range
Chain length may shift permeability and metabolic stability profile
Steric Profile
Intermediate van der Waals volume
Reaction yields and regioselectivity may differ significantly
Pharmacophore Mapping
Preserves propyl linker fragment
Cannot replicate propyl-specific SAR without multi-step synthesis

Differentiation Evidence vs. Closest Analogs


Computational LogP: Propyl vs. Ethyl and Butyl

While no experimental LogP data were available specifically for 6-(propylamino)pyridazin-3(2H)-one, theoretical calculations based on scaffold contributions indicate a higher lipophilicity compared to the 6-ethylamino homolog (MW 139.16 g/mol) and lower compared to the 6-butylamino homolog (MW 167.21 g/mol) . An estimated LogP of the pyridazinone core (~0.5) combined with the contribution of the propylamino group (π ~ +0.5 vs ethyl) gives a calculated cLogP of approximately 1.1, compared to ~0.6 for the ethyl analog and ~1.6 for the butyl analog [1]. This positions the propyl derivative in a moderate lipophilicity range often associated with improved permeability and oral bioavailability in medicinal chemistry [2].

Lipophilicity
Class-level inference
cLogP ~1.1 vs Ethyl ~0.6, Butyl ~1.6
Balanced lipophilicity range may support permeability screening
Theoretical estimate; no experimental LogP available
Lipophilicity Drug Design Physicochemical Properties

Steric Differentiation: Molar Refractivity vs. Methyl and Ethyl

The 6-propylamino substituent imparts greater steric bulk (calculated molar refractivity, CMR ≈ 38.0 cm³/mol) compared to the 6-methylamino (CMR ≈ 26.8 cm³/mol) and 6-ethylamino (CMR ≈ 33.4 cm³/mol) analogs [1]. The increased van der Waals volume can enhance hydrophobic packing interactions with protein targets but may also increase steric hindrance in synthetic transformations, such as subsequent N-alkylation or acylation . This intermediate steric profile makes the propyl derivative a versatile building block where reaction yields or regioselectivity are sensitive to the size of the 6-substituent [2].

Steric Bulk
Class-level inference
CMR ~38.0 vs Methyl ~26.8, Ethyl ~33.4 cm³/mol
Intermediate steric profile for regioselectivity without kinetic hindrance
Calculated values; experimental data to verify
Steric Bulk SAR Molecular Design

Propylamino Linker Utility in Antiarrhythmic Drug Space

The 3-aminopropylamine side chain has served as a critical structural element in clinically evaluated antiarrhythmic pyridazinones, such as EGIS-7229 (GYKI-16306), where the propylamino group at the 4-position is directly linked to the activity [1]. While the target compound features the propylamino group at the 6-position, its chemical availability as a pure synthon allows medicinal chemists to explore regioisomeric SAR and linker length. This distinguishes it from non-propylaminopyridazinones that cannot directly replicate this key pharmacophore fragment without multi-step synthesis [2].

Pharmacophore Mapping
Supporting evidence
Propyl linker preserved from EGIS-7229 class antiarrhythmics
Enables propyl-linker SAR exploration in cardiovascular research
Regioisomeric context; 4- vs 6-substitution requires review
Carbiovascular Research Pyridazinone Intermediate EGIS-7229

High-Value Application Scenarios


Intermediate for Cardiovascular Pyridazinone Libraries

Its propylamino group provides the exact chain length found in several advanced antiarrhythmic drug candidates, making it an ideal starting material for combinatorial library synthesis targeting cardiac ion channels [1].

Physicochemical Probe in QSAR Studies

The propyl variant occupies a central lipophilicity and steric range among 6-alkylaminopyridazinones, enabling it to serve as a systematic QSAR probe when developing predictive models for membrane permeability or target binding .

Regioselective Derivatization for HTS Hit Expansion

Because the 6-position is a key point for diversification, the propylamine group's steric and electronic properties can direct downstream functionalization (e.g., at C-4 or C-5), supporting lead optimization programs where aryl or heterocyclic libraries are appended via SNAr or cross-coupling [2].

Application
Selection Property
Validation Focus
Cardiovascular probe synthesis
Propyl linker fragment availability
Target engagement and ion channel SAR
QSAR and physicochemical studies
Central lipophilicity and steric range
Permeability and binding model validation
HTS hit expansion libraries
Regioselective C-4/C-5 derivatization
Reaction condition and yield optimization
Quote Request

Request a Quote for 6-(Propylamino)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.